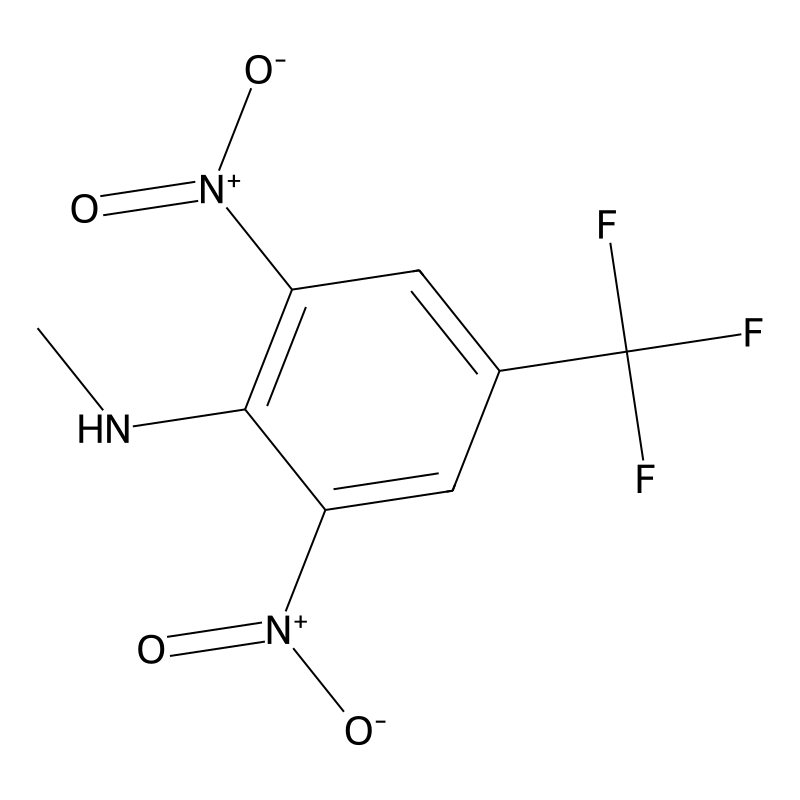

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by its complex structure, which includes a trifluoromethyl group and two nitro groups attached to an aniline moiety. Its chemical formula is , and it is known for its bright yellow color. This compound is part of the larger family of dinitroanilines, which are widely studied for their herbicidal properties and other applications in organic synthesis.

- Oxidation: The compound can undergo oxidation reactions, leading to the formation of different derivatives.

- Nucleophilic Substitution: The trifluoromethyl group can be replaced under certain conditions, allowing for the modification of the compound's properties.

- Reduction: The nitro groups can be reduced to amino groups, which alters the compound's reactivity and biological activity .

Research indicates that N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline exhibits herbicidal activity. It functions by inhibiting specific metabolic pathways in plants, making it useful in agricultural applications. Additionally, its structural features suggest potential interactions with biological systems, though detailed studies on its pharmacological properties remain limited.

The synthesis of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves several steps:

- Starting Materials: The synthesis begins with an appropriate aniline derivative.

- N-Methylation: The aniline is treated with a methylating agent to introduce the methyl group.

- Nitration: The resulting compound undergoes nitration to introduce the two nitro groups at the 2 and 6 positions.

- Trifluoromethylation: Finally, a trifluoromethylating agent is used to add the trifluoromethyl group at the 4 position .

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline finds applications primarily in:

- Agriculture: Used as a herbicide due to its ability to inhibit weed growth.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

- Research: Investigated for its potential biological activities and mechanisms of action against various plant species .

Several compounds share structural similarities with N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methyl-2,4-dinitroaniline | Two nitro groups at positions 2 and 4 | Different position of nitro groups affects activity |

| 2,6-Dinitroaniline | Two nitro groups at positions 2 and 6 | Lacks trifluoromethyl group |

| N,N-Dimethyl-2,6-dinitroaniline | Dimethyl substitution on nitrogen | Alters solubility and biological activity |

| N-methyl-3-nitroaniline | One nitro group at position 3 | Less potent herbicide compared to dinitro derivatives |

| N,N-Diethyl-2,6-dinitroaniline | Ethyl substitutions on nitrogen | Varies in herbicidal efficacy |

These compounds are unique in their specific functional groups and positions of substitution, which significantly influence their biological activities and applications in agriculture and chemical synthesis.